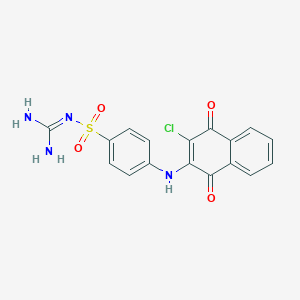
Benzenesulfonamide, N-(aminoiminomethyl)-4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(aminoiminomethyl)-4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its sulfonamide group attached to a benzene ring, along with a naphthalene moiety that includes a chloro substituent and a dihydro-dioxo structure. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(aminoiminomethyl)-4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- typically involves multi-step organic reactions. One common method includes:
Formation of the Naphthalene Derivative: The starting material, 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenylamine, is synthesized through a chlorination reaction followed by a reduction process.
Sulfonamide Formation: The naphthalene derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.
Aminoiminomethyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups or the carbonyl functionalities, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Quinone derivatives
Reduction: Amines, alcohols
Substitution: Halogenated or nitrated benzenesulfonamide derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, Benzenesulfonamide derivatives are studied for their potential as enzyme inhibitors. The sulfonamide group is known to interact with various biological targets, making these compounds useful in the study of enzyme mechanisms and drug design.
Medicine
Medically, compounds containing the benzenesulfonamide moiety are explored for their therapeutic potential. They are investigated for their antibacterial, antifungal, and anticancer properties due to their ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Industry
Industrially, this compound finds applications in the production of dyes, pigments, and polymers. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(aminoiminomethyl)-4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. This compound can bind to the active site of enzymes, blocking their activity and thereby affecting the metabolic pathways in which these enzymes are involved.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar sulfonamide functionality but lacking the naphthalene moiety.
Naphthalenesulfonamide: Contains the naphthalene structure but differs in the position and nature of substituents.
Chloronaphthalene Derivatives: Compounds with similar naphthalene and chloro substituents but different functional groups.
Uniqueness
What sets Benzenesulfonamide, N-(aminoiminomethyl)-4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- apart is its combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of both the sulfonamide and naphthalene moieties allows for a broader range of interactions and applications compared to simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
120983-26-8 |
|---|---|
Molecular Formula |
C17H13ClN4O4S |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
2-[4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C17H13ClN4O4S/c18-13-14(16(24)12-4-2-1-3-11(12)15(13)23)21-9-5-7-10(8-6-9)27(25,26)22-17(19)20/h1-8,21H,(H4,19,20,22) |
InChI Key |
HDAHOTIPDUBLMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















